molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

Benzobicyclo[2.2.1]heptadiene

Cat. No. B8507191
CAS RN: 236-73-7
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
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Patent
US09034439B2

Procedure details

In summary, a new stable and soluble pentacene precursor 2 was synthesized in 40% yield from the cycloaddition of a furan derivative 3 and a benzonorbornadiene 4. Compound 2 releases a unit of CO upon heating at 128° C. or by irradiation with UV light (366 nm) to produce pentacene in nearly quantitative yield. Thin films of pentacene were prepared by spin-coating followed by thermal annealing, and found to display typical FET characteristics.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
O1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]12[CH2:12][C:9](=[CH:10][CH:11]=1)[C:8]1C=CC=C[C:7]2=1>>[CH:2]1[C:3]2[C:4](=[CH:5][C:8]3[C:9]([CH:2]=2)=[CH:10][C:11]2[C:6](=[CH:12][C:11]4[C:6]([CH:12]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:7]=3)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3
Step Three
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
128 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce pentacene in nearly quantitative yield

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09034439B2

Procedure details

In summary, a new stable and soluble pentacene precursor 2 was synthesized in 40% yield from the cycloaddition of a furan derivative 3 and a benzonorbornadiene 4. Compound 2 releases a unit of CO upon heating at 128° C. or by irradiation with UV light (366 nm) to produce pentacene in nearly quantitative yield. Thin films of pentacene were prepared by spin-coating followed by thermal annealing, and found to display typical FET characteristics.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
O1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]12[CH2:12][C:9](=[CH:10][CH:11]=1)[C:8]1C=CC=C[C:7]2=1>>[CH:2]1[C:3]2[C:4](=[CH:5][C:8]3[C:9]([CH:2]=2)=[CH:10][C:11]2[C:6](=[CH:12][C:11]4[C:6]([CH:12]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:7]=3)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3
Step Three
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
128 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce pentacene in nearly quantitative yield

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.